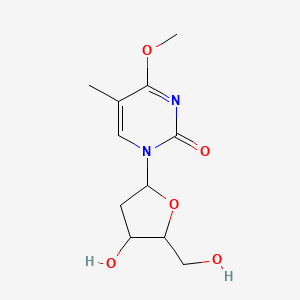

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, often involves [3+2] cycloaddition reactions, as demonstrated in the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction proceeds under metal-free conditions at room temperature, offering a straightforward route to functionalized pyrazole compounds (Chitrakar et al., 2017).

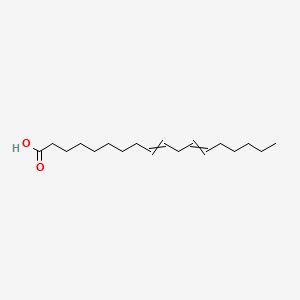

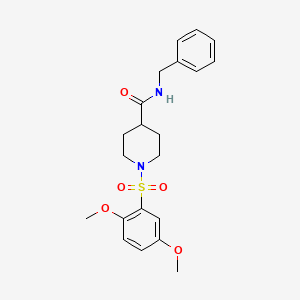

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is critical for their reactivity and application in synthesis. For example, the crystal structure analysis of similar pyrazole compounds provides insights into their geometric configuration, which is essential for understanding their chemical behavior and interactions in various reactions (Wen et al., 2006).

Chemical Reactions and Properties

5-Amino-pyrazoles, including derivatives similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, serve as versatile synthetic building blocks in organic chemistry. They are utilized in constructing diverse heterocyclic scaffolds through various conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions, highlighting their significance in the synthesis of biologically active compounds (Shaabani et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure determination of similar compounds helps in understanding the intermolecular interactions, such as hydrogen bonding, that can affect their physical properties and stability (Kimura, 1986).

Chemical Properties Analysis

The chemical properties of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, such as reactivity towards electrophiles or nucleophiles, are central to its utility in synthetic chemistry. The reactivity can be attributed to the presence of amino and pyrazolone groups, which can participate in various chemical reactions, enabling the synthesis of complex organic molecules and heterocyclic compounds (Yu et al., 2023).

Aplicaciones Científicas De Investigación

-

Organic and Medicinal Synthesis

- 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

-

Antileishmanial and Antimalarial Activities

- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .

-

Antioxidant and Anticancer Activities

- Pyrazole derivatives, including those similar to 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol, have been synthesized and evaluated for their radical scavenging and cytotoxic properties.

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source.

- The outcomes of these evaluations were not specified in the source.

-

CDK2 Inhibitors in Cancer Treatment

- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, have been discovered as novel CDK2 inhibitors .

- These compounds were designed and synthesized as novel CDK2 targeting compounds .

- The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 mM, respectively compared to sorafenib (0.184 ± 0.01 M) .

-

Proteomics Research

- “5-Amino-1-cyclopentyl-1H-pyrazol-3-ol” is used in proteomics research .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

- The outcomes of these evaluations were not specified in the source .

-

Chemistry

- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile 2, a compound similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, was prepared by the reaction of 2-(p-tolylamino)acetohydrazide 1 with ethoxymethylene malononitrile in ethanol under reflux .

- The isolated red solid 2 was then treated with triethoxyorthoformate in acetic anhydride to afford ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate 3 .

- Unfortunately, the specific outcomes of these chemical reactions were not provided in the source .

-

Antibacterial and Antifungal Activities

- Pyrazole derivatives, including those similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, have been synthesized and evaluated for their antibacterial and antifungal properties .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

- The outcomes of these evaluations were not specified in the source .

-

Anti-Inflammatory Activities

- Pyrazole derivatives, including those similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, have been synthesized and evaluated for their anti-inflammatory properties .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

- The outcomes of these evaluations were not specified in the source .

-

Antiviral Activities

- Pyrazole derivatives, including those similar to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, have been synthesized and evaluated for their antiviral properties .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .

- The outcomes of these evaluations were not specified in the source .

Propiedades

IUPAC Name |

3-amino-2-cyclopentyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-5-8(12)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEUJIDJQYIEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355440 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

CAS RN |

436088-87-8 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)

![1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline](/img/structure/B1207449.png)

![N-[1-[(4-methylphenyl)methyl]-2-benzimidazolyl]-2-furancarboxamide](/img/structure/B1207450.png)

![N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)

![2-[(4-Bromophenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1207457.png)